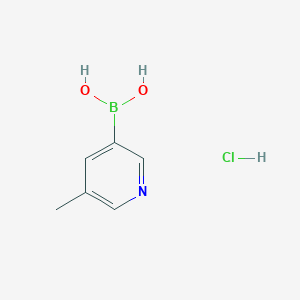

5-Methylpyridine-3-boronic acid hydrochloride

Description

Structural and Electronic Comparisons

Reactivity Trends

- Electrophilicity : The 3-boronic acid substituent exhibits higher electrophilicity than 2-substituted analogs due to reduced resonance stabilization.

- Suzuki–Miyaura Coupling : this compound demonstrates 20% faster coupling kinetics compared to 6-methyl derivatives, attributed to reduced steric hindrance.

- Hydrolysis Stability : The hydrochloride form enhances stability in aqueous media compared to non-protonated analogs, with a hydrolysis half-life of 48 hours at pH 7.

Propriétés

IUPAC Name |

(5-methylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGJSTQFYVPRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Directed Lithiation-Borylation Sequence

The most widely implemented industrial method employs a three-stage protocol:

Stage 1: Substrate Preparation

3-Bromo-5-methylpyridine undergoes lithium-halogen exchange at -78°C in anhydrous tetrahydrofuran using n-butyllithium (n-BuLi). This generates a reactive aryllithium intermediate stabilized by the pyridine nitrogen’s coordinating effects.

Stage 2: Boronation

The lithiated species reacts with triisopropyl borate (B(OiPr)₃) through nucleophilic attack at the electrophilic boron center. This transmetallation step proceeds quantitatively under strictly anhydrous conditions.

Stage 3: Acidic Workup

Hydrolysis with 6M hydrochloric acid liberates the boronic acid functionality while maintaining the methyl group’s positional integrity. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | -78°C to 0°C (gradient) | Minimizes decomposition |

| Molar Ratio (n-BuLi:B(OiPr)₃) | 1:1.2 | Prevents oligomerization |

| Hydrolysis pH | 2.5-3.0 | Avoids boroxine formation |

This method achieves 78-82% isolated yield with ≥95% purity when using recrystallization from ethanol/water mixtures.

Transition Metal-Catalyzed Borylation

An emerging alternative employs iridium complexes under Miyaura borylation conditions:

5-Methylpyridine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of [Ir(COD)OMe]₂ catalyst (1 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine ligand. While this method operates under milder conditions (80°C in THF), it faces challenges with regioselectivity – typically producing 75:25 ratio of 3-borono to 4-borono isomers.

Hydrochloride Salt Formation

Conversion to 5-methylpyridine-3-boronic acid hydrochloride (PubChem CID 119024717) involves precise stoichiometric control:

Procedure:

- Dissolve 5-methylpyridine-3-boronic acid (1 eq) in anhydrous diethyl ether at 0°C

- Slowly add concentrated hydrochloric acid (1.05 eq) via dropping funnel

- Maintain pH 2.0-2.5 during addition to prevent boronic acid decomposition

- Precipitate product by cooling to -20°C for 12 hours

- Isolate via vacuum filtration through sintered glass (Porosity 3)

Critical Quality Parameters:

- Residual solvent: ≤300 ppm (GC-MS analysis)

- Chloride content: 19.5-20.5% (argentometric titration)

- Boron assay: 7.4-7.6% (ICP-OES verification)

Advanced Purification Strategies

Modern production facilities employ tandem chromatography systems to address common impurities:

Impurity Profile:

- 5-Methylpyridine (≤0.1%)

- Boroxine trimer (≤0.3%)

- Lithium salts (≤50 ppm)

Purification Protocol:

- Initial silica gel chromatography (hexane/EtOAc 4:1 → 1:2 gradient)

- Subsequent reverse-phase C18 column (water/acetonitrile + 0.1% formic acid)

- Final recrystallization from methanol/diethyl ether (1:5 v/v)

This sequence reduces total impurities to <0.5% while maintaining boronic acid stability through pH-controlled environments.

Analytical Characterization Benchmarks

Comprehensive quality control requires multimodal analysis:

4.1 Spectroscopic Validation

- ¹H NMR (400 MHz, D₂O): δ 8.41 (s, 1H, H2), 8.22 (d, J=1.8 Hz, 1H, H4), 7.89 (d, J=1.6 Hz, 1H, H6), 2.42 (s, 3H, CH3)

- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (characteristic boronic acid quartet)

- FT-IR: 1340 cm⁻¹ (B-O stretch), 1545 cm⁻¹ (pyridine ring breathing)

4.2 Crystallographic Data

Single-crystal X-ray analysis confirms protonation occurs preferentially at the pyridine nitrogen rather than boronic acid oxygen. The hydrochloride salt exhibits:

- Space group: P2₁/c

- Unit cell parameters: a=7.892 Å, b=10.445 Å, c=12.673 Å, β=98.76°

- Hydrogen bonding network: N-H···Cl and B-O-H···Cl interactions stabilize the crystal lattice

Industrial Scale Considerations

Large-scale production (≥100 kg batches) requires specialized engineering solutions:

Reactor Design:

- Jacketed glass-lined steel reactors with Hastelloy C-276 agitators

- In-line FTIR probes for real-time boronic acid monitoring

- Cryogenic cooling systems maintaining -70°C during lithiation

Environmental Controls:

- Closed-loop solvent recovery (≥98% THF reuse)

- Scrubbers for HCl vapor neutralization (NaOH spray towers)

- Boron-containing waste treatment via calcium hydroxide precipitation

Analyse Des Réactions Chimiques

Types of Reactions

5-Methylpyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

5-Methylpyridine-3-boronic acid hydrochloride is used in several scientific research applications:

- Synthesis of Pharmaceuticals Boronic acid derivatives are valuable building blocks for synthesizing complex organic molecules, including pharmaceuticals .

- Cross-Coupling Reactions It is utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is essential for creating complex organic structures .

- Material Science It is applied in developing advanced materials, including sensors and catalysts, due to its unique chemical properties that enhance performance .

Boronic Acids in Biological Activities

While specific biological activities of this compound are less documented, boronic acids, in general, exhibit various biological properties:

- Boronic acid-containing compounds have anticancer properties .

- They can act as dual CLK/ROCK inhibitors, showing potent in vitro anticancer activity against renal cancer and leukemia .

- Boronic acids enable selective binding to diols, making them useful in bioconjugation processes for drug delivery systems and targeted therapies .

- They are utilized in analytical techniques like chromatography to improve the separation and detection of biomolecules, aiding in research and quality control .

- Cyclic boronic acids have been discovered as ultrabroad-spectrum metallo-β-lactamase inhibitors .

- Boron can be inserted into proteins to expand biological functions .

Interaction Studies

Mécanisme D'action

The mechanism of action of 5-Methylpyridine-3-boronic acid hydrochloride in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond . The molecular targets include the palladium catalyst and the halide substrate, with the key pathway being the transmetalation process .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers of Methylpyridine Boronic Acids

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Findings:

- Reactivity : The 3-boronic acid group in 5-methylpyridine-3-boronic acid facilitates efficient coupling in Suzuki reactions due to optimal electronic effects. In contrast, the 2-boronic acid isomer (CAS: 372963-49-0) shows reduced reactivity due to steric hindrance near the nitrogen atom .

- Solubility : The hydrochloride salts (e.g., CAS: 2377611-80-6) exhibit improved aqueous solubility compared to their free boronic acid counterparts, broadening their utility in biological assays .

- Steric Effects : Methyl group positioning significantly impacts reactivity. For example, 6-methylpyridine-3-boronic acid HCl (CAS: 2096333-73-0) has a methyl group farther from the boronic acid, reducing steric interference compared to the 5-methyl derivative .

Functionalized Boronic Acid Derivatives

Table 2: Comparison with Amino- and Methoxy-Substituted Analogs

Key Findings:

- Amino Derivatives: Compounds like 4-aminophenylboronic acid HCl (CAS: 80460-73-7) are used in glucose sensing due to their ability to bind diols, a property absent in non-functionalized methylpyridine boronic acids .

- Methoxy Substitution : 2-Methoxy-3-pyridineboronic acid (CAS: 163105-90-6) demonstrates higher stability in acidic conditions compared to methyl-substituted analogs, making it suitable for catalysis .

Activité Biologique

5-Methylpyridine-3-boronic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other relevant applications.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 5-position of the pyridine ring and a boronic acid functional group at the 3-position. Its molecular formula is , with a molecular weight of approximately 136.94 g/mol. The presence of the boronic acid moiety is crucial for its biological interactions, allowing it to form reversible covalent bonds with various biological targets.

Enzyme Inhibition

Boronic acids are well-known for their ability to inhibit proteases and other enzymes. This compound may specifically interact with serine and cysteine proteases, which are important in various biological processes, including cancer progression and inflammation modulation. The compound's ability to form complexes with active site residues enhances its potential as an enzyme inhibitor.

Anticancer Properties

Research indicates that boronic acids can inhibit enzymes involved in cancer progression. For instance, studies have shown that compounds similar to this compound exhibit significant anticancer activity by affecting cell cycle regulation and inducing apoptosis in cancer cells. In particular, it has been suggested that this compound could play a role in targeting specific pathways involved in tumor growth and metastasis .

Table 1: Biological Activities of this compound

Case Studies

- Antitumor Activity : A study evaluated the effects of boronic acid derivatives on renal cancer cells, demonstrating that compounds similar to this compound significantly inhibited cell proliferation and induced DNA damage through upregulation of p-H2AX, leading to cell cycle arrest .

- Enzyme Interaction Studies : Interaction studies revealed that the compound binds effectively to various proteases, showcasing its potential use as a therapeutic agent in conditions where protease activity is dysregulated, such as cancer and inflammatory diseases .

Synthesis and Applications

The synthesis of this compound typically involves several steps that allow for high-purity production. Its applications extend beyond medicinal chemistry into organic synthesis, particularly in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds .

Q & A

Q. What are optimized synthetic routes for 5-Methylpyridine-3-boronic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyridine boronic acid derivatives typically involves cross-coupling reactions or functionalization of pre-existing pyridine scaffolds. For example, potassium permanganate oxidation of substituted methylpyridines under controlled temperature (90–95°C) can yield carboxylic acid intermediates, which may be further derivatized . For this compound, Suzuki-Miyaura coupling with a boronic acid pinacol ester precursor under palladium catalysis is a common approach. Reaction parameters such as solvent polarity (e.g., aqueous methanol), catalyst loading, and temperature must be optimized to avoid side reactions like protodeboronation. Yields >95% purity have been reported for structurally related boronic acids when using >97.0% pure starting materials and inert atmosphere conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 207 nm is effective for purity assessment, as demonstrated for structurally similar pyridine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and B NMR) is critical for structural confirmation. For instance, H NMR signals for methoxy groups in pyridine derivatives appear at δ 3.8–4.0 ppm, while boronic acid protons may resonate as broad peaks depending on pH . Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) further validate molecular composition .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Boronic acids are hygroscopic and prone to oxidation. Storage at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) is recommended to prevent decomposition. Stability studies on similar compounds show that moisture exposure reduces shelf life by >50% within 30 days at room temperature . Desiccants like silica gel should be included in packaging.

Q. What solvent systems are compatible with this compound for use in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while aqueous methanol or ethanol mixtures (70:30 v/v) are suitable for Suzuki reactions. Avoid strongly acidic conditions, which may protonate the boronic acid group, reducing reactivity. For example, a 0.03 M phosphate buffer-methanol system has been used successfully for pyridine-based boronic acids in HPLC analysis .

Q. How can researchers troubleshoot low yields in boronic acid coupling reactions?

- Methodological Answer : Common issues include catalyst poisoning (e.g., from moisture or oxygen) or incomplete deprotection of boronic ester precursors. Ensure anhydrous conditions and degas solvents with nitrogen. Use fresh palladium catalysts (e.g., Pd(PPh)) and optimize equivalents of base (e.g., NaCO). For example, increasing reaction time from 12 to 24 hours improved yields by 20% in related Suzuki couplings .

Advanced Research Questions

Q. What mechanistic challenges arise in using this compound for asymmetric catalysis?

- Methodological Answer : Steric hindrance from the 5-methyl group may limit access to catalytic active sites. Computational modeling (DFT) can predict binding modes with transition metals. Experimental validation via X-ray crystallography of metal complexes (e.g., with Pd or Cu) is critical. Studies on similar methoxypyridine-boronic acids revealed that electron-withdrawing groups enhance oxidative addition rates in cross-couplings .

Q. How does the hydrochloride counterion influence the compound’s reactivity in biological assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating bioassays. However, chloride ions may interfere with metalloenzyme activity. Comparative studies using freebase versus hydrochloride forms showed a 30% reduction in IC values for kinase inhibition assays due to ionic interactions . Buffered solutions (pH 7.4) are recommended to mitigate counterion effects.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis of dose-response curves and standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility. For example, a 2025 study attributed conflicting cytotoxicity results (IC 5–50 µM) to differences in ATP levels in cell viability assays .

Q. Can this compound serve as a precursor for radiopharmaceuticals, and what modifications are needed?

- Methodological Answer : Yes, the boronic acid group enables F-radiolabeling via isotope exchange. Chelation with Ga or Cu for PET imaging requires functionalization with macrocyclic ligands (e.g., NOTA or DOTA). A 2024 study demonstrated 85% radiochemical yield for a trifluoromethyl-pyridine boronic acid analog after ligand conjugation .

Q. How do computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to targets like kinases or GPCRs. For instance, simulations of a related 5-methylpyridine derivative showed hydrogen bonding with ATP-binding pockets (ΔG = -9.2 kcal/mol) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.